CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
Overview
Description
CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID: is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methoxycarbonyl group and a carboxylic acid group in a cis configuration. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Scientific Research Applications
CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the esterification of cyclopentanecarboxylic acid followed by selective reduction and subsequent ester hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using catalysts to enhance reaction rates and yields. The process is optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Mechanism of Action
The mechanism of action of CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the methoxycarbonyl group.
2-(Methoxycarbonyl)cyclopentanone: Contains a ketone group instead of a carboxylic acid group.
cis-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Has a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID is unique due to its specific cis configuration and the presence of both methoxycarbonyl and carboxylic acid groups on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(1R,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458277 | |
Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92541-43-0 | |
Record name | CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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